N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
BenchChem offers high-quality N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Quality Control
The compound is used in the quality control of Rosuvastatin formulations . A key step in the development of medicinal products is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .
Method Validation in Drug Analysis
This compound can be used in the validation of ultra-high-performance liquid chromatographic (UHPLC) methods for determining the assay and related substances content in medicinal products containing Rosuvastatin .
Study of Drug Degradation
The compound can be used in the study of Rosuvastatin degradation. Understanding the degradation pathways of drugs is crucial for ensuring their stability and efficacy .
Drug Synthesis Research
This compound can be used in the research of Rosuvastatin synthesis, as it might be produced during the synthesis process .
Pharmacokinetic Studies
As an impurity of Rosuvastatin, this compound could potentially be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Safety and Toxicity Studies
The compound could be used in safety and toxicity studies, as impurities in drugs can have potential safety implications .
Mechanism of Action
Target of Action
Rosuvastatin (6R)-Lactone Impurity primarily targets HMG-CoA reductase , the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This enzyme converts 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonate, a precursor of cholesterol .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to a decrease in overall cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin (6R)-Lactone Impurity affects the mevalonate pathway , which is crucial for the production of cholesterol and other isoprenoids. The downstream effects include reduced synthesis of cholesterol, decreased low-density lipoprotein (LDL) levels, and potentially increased high-density lipoprotein (HDL) levels .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6R)-Lactone Impurity involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and efficacy in reducing cholesterol levels.
Result of Action
At the molecular level, the inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . This triggers an upregulation of LDL receptors on hepatocyte surfaces, increasing the clearance of LDL from the bloodstream. The overall cellular effect is a reduction in cholesterol synthesis and an improvement in lipid profiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Rosuvastatin (6R)-Lactone Impurity. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, interactions with other medications can alter its metabolism and excretion, impacting its overall effectiveness .
properties
IUPAC Name |
N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-QBIMZIAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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